Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is a chemical compound with the empirical formula C22H20ClNO4S and a molecular weight of 429.92 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 4-aminomethylbenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This makes the compound useful in studying enzyme kinetics and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate can be compared with other similar compounds, such as:
- Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzoate
- Methyl 4-(4-chlorophenyl)benzoate
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Methyl 2-({[(4-methylphenyl)sulfonyl]amino}benzoate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H14ClNO4S |
---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
methyl 4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoate |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)12-4-2-11(3-5-12)10-17-22(19,20)14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3 |
InChI-Schlüssel |
YZLBGGBXHSSBJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.